[3,4'-Bipyridin]-5-ylmethanamine
Overview
Description
[3,4'-Bipyridin]-5-ylmethanamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Biological Activity
[3,4'-Bipyridin]-5-ylmethanamine is a bipyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological systems, influencing enzyme activity and receptor interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two pyridine rings connected by a methanamine group, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to form coordination complexes with metal ions and to interact with various biomolecules, including proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition: Studies indicate that this compound can inhibit specific enzymes, which positions it as a candidate for drug development in treating diseases such as cancer and infections .
- Receptor Modulation: It has been shown to modulate receptor activity, particularly in the context of neurotransmitter systems .
Pharmacological Properties
The pharmacological profile of this compound suggests several potential therapeutic applications:
Activity | Description |
---|---|
Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction. |
Antimicrobial | Demonstrates activity against bacterial strains, indicating potential for antibiotic development. |
Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and inflammation. |
Case Studies
-
Anticancer Activity:
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. -
Enzyme Inhibition:
Research has demonstrated that this compound acts as a potent inhibitor of specific kinases involved in cancer progression. For instance, it was found to inhibit PIM1 kinase activity, which is crucial in several hematological malignancies . -
Antimicrobial Effects:
In vitro studies revealed that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Properties
IUPAC Name |
(5-pyridin-4-ylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMEPZSYKBOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744421 | |
Record name | 1-([3,4'-Bipyridin]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346686-57-4 | |
Record name | 1-([3,4'-Bipyridin]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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